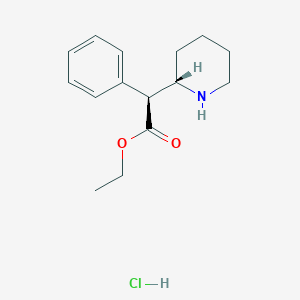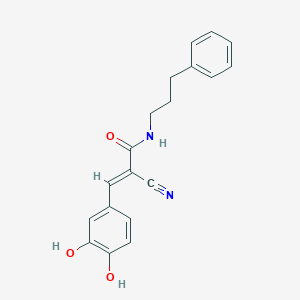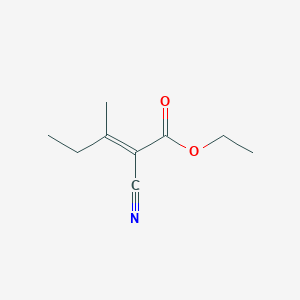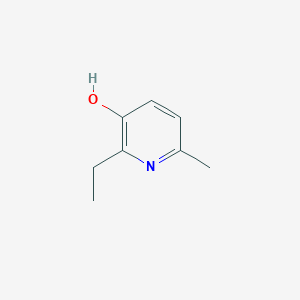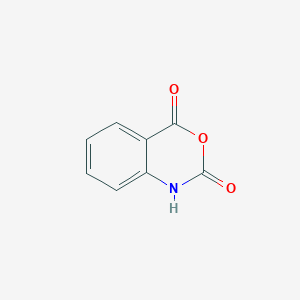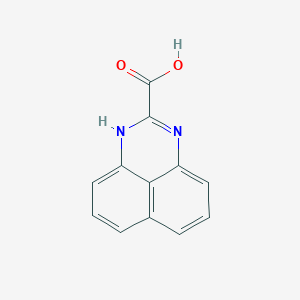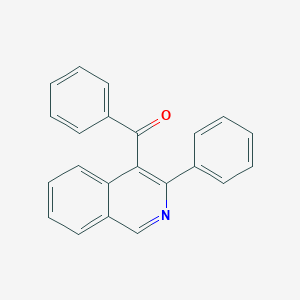
Phenyl-(3-phenylisoquinolin-4-yl)methanone
Übersicht
Beschreibung
Phenyl-(3-phenylisoquinolin-4-yl)methanone is a chemical compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Phenyl-(3-phenylisoquinolin-4-yl)methanone consists of a phenyl group attached to a 3-phenylisoquinolin-4-yl methanone . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Phenyl-(3-phenylisoquinolin-4-yl)methanone has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . Detailed information can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Simultaneous Double C2/C3 Functionalization of Quinoline
Phenyl-(3-phenylisoquinolin-4-yl)methanone derivatives, such as 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, have been synthesized through the functionalization of quinoline molecules. This process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide (Belyaeva et al., 2018).
Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide Derivative
Another derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized via Povarov cycloaddition reaction/N-furoylation processes. These derivatives have potential therapeutic applications due to their potent anticancer, antibacterial, antifungal, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Photoinduced Intramolecular Rearrangement
The synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones from (E)-3-styrylquinolin-4(1H)-ones under UV light irradiation demonstrates an environmentally friendly and highly efficient method. This approach is advantageous due to the absence of additives, the use of green solvents, broad substrate scope, and high atom efficiency (Jing et al., 2018).
Chemical Properties and Reactions
- Oxidative Ring-contraction of 3H-1-benzazepines: The oxidation of certain compounds, such as 2,4-diphenyl-3H-1-benzazepine, leads to the formation of quinoline derivatives, including phenyl(3-phenylquinolin-2-yl)methanone. This process provides insights into the ring-contraction reactions using SeO2 (Karimi et al., 2015).
Biological Applications
Enzyme Inhibitory Activity
Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone have shown significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in enzyme-related therapies (Cetin et al., 2021).
QSAR Modeling for Toxicity Prediction
QSAR modeling has been used to predict the toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, highlighting their relevance in pharmaceutical applications and toxicity assessment (Tiwari et al., 2017).
Phosphorescent Ir(III) Complexes for Organic Light-emitting Diodes
Aryl(6-arylpyridin-3-yl)methanone ligands, similar in structure to phenyl-(3-phenylisoquinolin-4-yl)methanone, have been used in the synthesis of phosphorescent Ir(III) complexes for applications in organic light-emitting diodes, demonstrating their potential in material science (Kang et al., 2011).
Eigenschaften
IUPAC Name |
phenyl-(3-phenylisoquinolin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO/c24-22(17-11-5-2-6-12-17)20-19-14-8-7-13-18(19)15-23-21(20)16-9-3-1-4-10-16/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFBDKKLQDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462077 | |
| Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(3-phenylisoquinolin-4-yl)methanone | |
CAS RN |
149081-58-3 | |
| Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





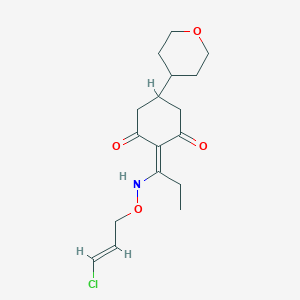
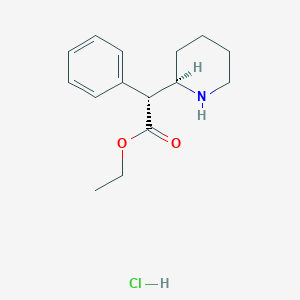
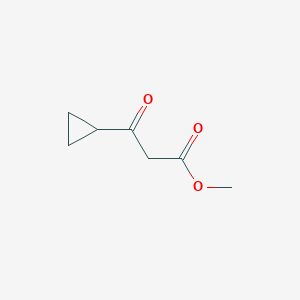
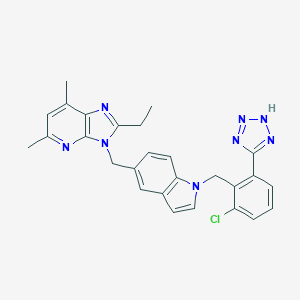
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
